Product packaging for 4-(1-bromoethyl)-N,N-dimethylaniline(Cat. No.:)

4-(1-bromoethyl)-N,N-dimethylaniline

Cat. No.: B13231999
M. Wt: 228.13 g/mol
InChI Key: VEJZBALCBYPHLB-UHFFFAOYSA-N
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Description

4-(1-Bromoethyl)-N,N-dimethylaniline hydrobromide ( 2044927-46-8) is a halogenated aromatic compound with the molecular formula C 10 H 15 Br 2 N and a molecular weight of 309.04 g/mol . This chemical is offered as a hydrobromide salt, which can influence its crystallinity and solubility, potentially making it more suitable for storage and handling in a laboratory setting. As a bromoethyl-substituted aniline, this compound serves as a versatile synthetic intermediate in organic chemistry research. The benzylic bromide functional group is a highly reactive handle for constructing more complex molecules via nucleophilic substitution reactions, such as carbon-carbon bond formations . Simultaneously, the electron-rich N,N-dimethylaniline moiety can facilitate further functionalization of the aromatic ring through electrophilic aromatic substitution or act as a directing group in metal-catalyzed cross-coupling reactions . This combination of features makes it a valuable precursor for developing novel compounds in fields like medicinal chemistry and materials science. For instance, related halogenated N,N-dialkylanilines are critically important as building blocks for cross-coupling chemistries, lithium-halogen exchange reactions, and classical Grignard reactions, which are some of the most highly utilized means of constructing carbon-carbon bonds in synthesis . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It is the responsibility of the researcher to conduct a risk assessment and handle the material in accordance with applicable local and international regulations.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H14BrN B13231999 4-(1-bromoethyl)-N,N-dimethylaniline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H14BrN

Molecular Weight

228.13 g/mol

IUPAC Name

4-(1-bromoethyl)-N,N-dimethylaniline

InChI

InChI=1S/C10H14BrN/c1-8(11)9-4-6-10(7-5-9)12(2)3/h4-8H,1-3H3

InChI Key

VEJZBALCBYPHLB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)N(C)C)Br

Origin of Product

United States

Synthetic Methodologies for 4 1 Bromoethyl N,n Dimethylaniline and Analogues

Regioselective Bromination Strategies for N,N-Dimethylaniline Derivatives

Achieving regioselective bromination is critical due to the highly activated nature of the N,N-dimethylaniline ring. The powerful electron-donating effect of the dimethylamino group directs electrophiles to the ortho and para positions, often leading to mixtures of products or polybromination if not carefully controlled.

Direct electrophilic aromatic substitution is a common method for halogenating anilines. The choice of brominating agent and reaction conditions is crucial for controlling the selectivity. The strong activating nature of the N,N-dimethylamino group makes the para position the primary site of attack, largely due to steric hindrance at the ortho positions.

One classic method involves dissolving N,N-dimethylaniline in a solvent like glacial acetic acid and gradually adding molecular bromine (Br₂). prepchem.com This reaction proceeds readily, and upon dilution with water, the 4-bromo-N,N-dimethylaniline product precipitates, often in near-quantitative yields. prepchem.com

N-Bromosuccinimide (NBS) is another widely used reagent that offers milder reaction conditions compared to molecular bromine. organic-chemistry.orgmanac-inc.co.jp The bromine atom in NBS is positively polarized, allowing it to act as an electrophile towards electron-rich aromatic rings. manac-inc.co.jp The reaction can be performed in various solvents, including acetonitrile (B52724) or dichloromethane. nih.govprezi.com The use of NBS can help to avoid the formation of corrosive HBr byproduct associated with Br₂. researchgate.net Catalytic amounts of ammonium (B1175870) acetate (B1210297) can be used to facilitate efficient monobromination of anilines with NBS at room temperature. researchgate.net

Table 1: Comparison of Electrophilic Bromination Methods for N,N-Dimethylaniline

Brominating Agent Solvent Conditions Product Yield Reference
Bromine (Br₂) Glacial Acetic Acid Gradual addition 4-Bromo-N,N-dimethylaniline Almost theoretical prepchem.com
N-Bromosuccinimide (NBS) Acetonitrile Room Temperature para-Bromo product High nih.gov
N-Bromosuccinimide (NBS) / NH₄OAc Acetonitrile Room Temperature para-Bromo product High researchgate.net

An alternative strategy that provides excellent regioselectivity involves a temporary increase in the oxidation level of the aniline (B41778) nitrogen. acs.orgnih.gov In this method, N,N-dimethylaniline is first oxidized to N,N-dimethylaniline N-oxide. This N-oxide intermediate is then treated with thionyl bromide (SOBr₂) at low temperatures, such as -78 °C, in a solvent like dichloromethane. acs.orgnih.gov This procedure leads exclusively to the formation of 4-bromo-N,N-dimethylaniline. acs.orgnih.gov The high para-selectivity is a distinct advantage of this method, avoiding the formation of ortho-substituted isomers. acs.org The reaction provides a practical and convenient route to these electron-rich aryl halides, with isolated yields reaching up to 69%. acs.orgnih.govacs.org

Table 2: Para-Selective Bromination via N-Oxide Intermediate

Substrate Reagents Solvent Temperature Product Yield Reference

To improve reaction efficiency and selectivity, various catalytic systems have been developed. The use of catalysts can enable milder reaction conditions and reduce waste. For instance, the bromination of anilines using CuBr₂ can be achieved in high yield and with high para-selectivity when conducted in an ionic liquid as the solvent. beilstein-journals.org This approach avoids the need for supplementary reagents and offers a safer operational choice. beilstein-journals.org

Another catalytic approach involves the use of ammonium acetate with NBS, which provides an efficient and rapid method for nuclear monobromination of anilines at room temperature. researchgate.net Zeolites have also been shown to induce high para-selectivity in the electrophilic bromination of activated aromatic substrates. nih.gov Furthermore, reagents like N,N,N',N'-tetrabromobenzene-1,3-disulfonylamide (TBBDA) can regioselectively brominate aromatic compounds under mild conditions without the need for an additional catalyst. organic-chemistry.org

Alkylation and N-Methylation Pathways to N,N-Dimethylaniline Scaffolds

This synthetic strategy involves starting with an aniline that is already brominated in the desired position (e.g., 4-bromoaniline) and then introducing the two methyl groups onto the nitrogen atom.

Reductive amination is a highly effective method for the N-alkylation of amines. masterorganicchemistry.comorganic-chemistry.org This process typically involves the reaction of a primary amine, such as 4-bromoaniline (B143363), with a carbonyl compound, most commonly formaldehyde (B43269) or its polymer equivalent, paraformaldehyde. researchgate.netnih.gov This initial reaction forms an imine or enamine intermediate, which is then reduced in situ to the corresponding N-methylated amine. scirp.org

A common reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN), which is mild enough to selectively reduce the iminium ion in the presence of the aldehyde. masterorganicchemistry.comresearchgate.net The reaction can be carried out in solvents like tetrahydrofuran (B95107) or glacial acetic acid. researchgate.net By using an excess of the formaldehyde source and the reducing agent, the reaction can proceed to the N,N-dimethylated product, 4-bromo-N,N-dimethylaniline. researchgate.net This one-pot procedure avoids the problems of over-alkylation often encountered with alkyl halides. masterorganicchemistry.com

Table 3: Reductive Amination of 4-Bromoaniline

Carbonyl Source Reducing Agent Solvent Conditions Product Reference
Paraformaldehyde Sodium cyanoborohydride Tetrahydrofuran / Acetic Acid 50 °C, 18 hours 4-Bromo-N,N-dimethylaniline researchgate.net
Paraformaldehyde Sodium cyanoborohydride Glacial Acetic Acid 65 °C, 3 hours 4-Bromo-N,N-dimethylaniline researchgate.net
Formaldehyde Formaldehyde (as reductant) Not specified Not specified N,N-dimethylation nih.gov

Dimethyl carbonate (DMC) has emerged as an environmentally friendly and non-toxic methylating agent, serving as a green alternative to traditional reagents like methyl halides or dimethyl sulfate. daneshyari.comiitm.ac.in The N,N-dimethylation of 4-bromoaniline can be achieved using DMC in the presence of a suitable catalyst.

One effective catalytic system utilizes a 0.72 KNaX-BS zeolite. chemicalbook.com The reaction is typically performed in a sealed pressure reactor at an elevated temperature, such as 150 °C. Under these conditions, 4-bromoaniline can be converted to 4-bromo-N,N-dimethylaniline in high yield (85%). chemicalbook.com Other catalytic systems for the N-methylation of anilines with DMC include onium salts and biogenic Cu–Zr bimetallic nanoparticles. daneshyari.comncl.res.inacs.org The use of DMC is advantageous as it generally leads to high selectivity for N-alkylation with no C-alkylation byproducts. iitm.ac.in

Table 4: Catalytic N-Methylation of 4-Bromoaniline with Dimethyl Carbonate (DMC)

Catalyst Substrate Temperature Time Product Yield Reference
0.72 KNaX-BS zeolite 4-Bromoaniline 150 °C 1 hour 4-Bromo-N,N-dimethylaniline 85% chemicalbook.com
Onium salts / water Aniline Optimized Optimized N,N-Dimethylaniline 99.8% daneshyari.comncl.res.in
Cu–Zr bimetallic nanoparticles Aromatic amines 180 °C 4 hours N-methylated amines Up to 91% selectivity acs.org

Industrial Production Methods for N,N-Dimethylaniline

N,N-Dimethylaniline (DMA) is a foundational chemical intermediate, and its industrial production is well-established through several key methodologies. The primary and most common industrial synthesis involves the alkylation of aniline with methanol (B129727). sigmaaldrich.com This reaction is typically conducted in the presence of an acid catalyst, such as sulfuric acid, under conditions of elevated temperature and pressure. chemicalbook.comprepchem.com

Another significant industrial method utilizes dimethyl ether as the methylating agent for aniline. sigmaaldrich.com Historically, DMA was first synthesized by A. W. Hofmann in 1850 by heating aniline with iodomethane, a method that is now primarily of academic interest due to the high cost of iodomethane. sigmaaldrich.com

To overcome issues associated with corrosion from acid catalysts and the formation of byproducts, newer vapor-phase technologies have been developed. One such process involves the reaction of aniline and methanol over a specialized zeolite catalyst, which allows the reaction to proceed at lower pressures and without the need for an acid. youtube.com This vapor-phase technology offers advantages in terms of reduced corrosion and minimized byproduct formation.

The table below summarizes the key industrial production methods for N,N-dimethylaniline.

MethodMethylating AgentCatalystKey Conditions
Primary Industrial Method MethanolAcid Catalyst (e.g., Sulfuric Acid)High Temperature and Pressure
Alternative Alkylation Dimethyl EtherAcid CatalystElevated Temperature
Vapor-Phase Synthesis MethanolZeolite or Pelleted Alumina CatalystVapor Phase, Lower Pressure
Hofmann's Method IodomethaneNone (Heat)High Temperature

Synthesis of Specific Isomers and Related Bromoethylated Dimethylanilines

The synthesis of specific bromoethylated isomers of N,N-dimethylaniline requires targeted strategies to control the position of the bromine atom on the ethyl side chain. This section details the preparation of a key isomer and the synthetic approach to the hydrobromide salt of the target compound.

The synthesis of 4-(bromomethyl)-N,N-dimethylaniline, an isomer of the primary subject, starts from the precursor 4-methyl-N,N-dimethylaniline. The key transformation is a benzylic bromination, a reaction that selectively introduces a bromine atom onto the carbon adjacent to the aromatic ring.

The most common and effective reagent for this purpose is N-Bromosuccinimide (NBS). libretexts.org The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl₄) or 1,2-dichlorobenzene, and is initiated by a radical initiator like 2,2'-azobisisobutyronitrile (AIBN) or by exposure to UV light. researchgate.net The mechanism proceeds via a free radical chain reaction. The initiator generates a bromine radical from NBS, which then abstracts a benzylic hydrogen from 4-methyl-N,N-dimethylaniline. This creates a resonance-stabilized benzylic radical. youtube.com This radical then reacts with a molecule of NBS to form the desired 4-(bromomethyl)-N,N-dimethylaniline and a succinimidyl radical, which continues the chain reaction. The use of NBS is advantageous as it provides a low, constant concentration of bromine, which favors radical substitution over electrophilic addition to the aromatic ring. libretexts.org

Reaction Scheme:

Starting Material: 4-Methyl-N,N-dimethylaniline

Reagents: N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN)

Solvent: Carbon Tetrachloride (CCl₄) or other suitable solvent

Product: 4-(Bromomethyl)-N,N-dimethylaniline

Stage 1: Synthesis of 4-ethyl-N,N-dimethylaniline The precursor, 4-ethyl-N,N-dimethylaniline, can be synthesized through various standard alkylation methods. One common approach is the Friedel-Crafts acylation of N,N-dimethylaniline with acetyl chloride to form 4-acetyl-N,N-dimethylaniline, followed by a reduction of the ketone (e.g., Clemmensen or Wolff-Kishner reduction) to yield the ethyl group.

Stage 2: Benzylic Bromination and Salt Formation With 4-ethyl-N,N-dimethylaniline as the substrate, the bromine is introduced at the benzylic position (the carbon of the ethyl group attached to the benzene (B151609) ring). Similar to the synthesis of the bromomethyl analogue, this is achieved using N-Bromosuccinimide (NBS) and a radical initiator. libretexts.org This reaction selectively brominates the benzylic carbon due to the resonance stabilization of the resulting benzylic radical intermediate. youtube.com

Following the bromination, the resulting free base, 4-(1-bromoethyl)-N,N-dimethylaniline, can be converted to its hydrobromide salt. This is typically accomplished by dissolving the base in a suitable organic solvent (such as diethyl ether or ethyl acetate) and treating it with a solution of hydrogen bromide (HBr) in a non-aqueous solvent or by bubbling HBr gas through the solution. The hydrobromide salt then precipitates and can be isolated by filtration.

Considerations for Stereoselective Synthesis of Chiral this compound Derivatives

The this compound molecule possesses a chiral center at the carbon atom bearing the bromine atom. The synthesis described in the previous section would result in a racemic mixture of the (R) and (S) enantiomers. The stereoselective synthesis of a single enantiomer presents a significant chemical challenge and requires specialized asymmetric synthesis strategies.

Currently, there are no established methods in the literature specifically for the stereoselective synthesis of chiral this compound. However, several approaches from the broader field of asymmetric synthesis could be considered:

Chiral Catalysis: A promising avenue would be the development of a catalytic system for the enantioselective benzylic bromination of 4-ethyl-N,N-dimethylaniline. This would involve the use of a chiral catalyst that can differentiate between the two enantiotopic benzylic hydrogens. While challenging, recent advances in organocatalysis have shown success in the asymmetric α-bromination of aldehydes and ketones, which could provide a conceptual basis for developing a similar system for this substrate. mdpi.com

Kinetic Resolution: A racemic mixture of this compound could potentially be resolved through a kinetic resolution process. This would involve reacting the racemate with a chiral reagent or catalyst that reacts at a different rate with each enantiomer, allowing for the separation of the unreacted, enantiomerically enriched starting material.

Synthesis from a Chiral Precursor: An alternative strategy would be to start with a chiral precursor. For instance, one could envision the synthesis beginning with an enantiomerically pure 1-(4-(dimethylamino)phenyl)ethanol. This chiral alcohol could then be converted to the corresponding bromide, a transformation that, if proceeding through an Sₙ2 mechanism, would result in an inversion of stereochemistry.

Asymmetric Hydrobromination: Drawing inspiration from other areas of asymmetric synthesis, a formal asymmetric hydrobromination of a suitable precursor, such as 4-vinyl-N,N-dimethylaniline, could be explored. Copper-catalyzed 1,3-halogen migration has been shown to achieve a formal enantioselective hydrobromination of styrenes, and a similar strategy could potentially be adapted for this system. researchgate.net

These approaches represent theoretical pathways that would require significant research and development to achieve a practical and efficient stereoselective synthesis of chiral this compound derivatives.

Chemical Reactivity and Mechanistic Investigations of 4 1 Bromoethyl N,n Dimethylaniline

Nucleophilic Substitution Reactions at the Bromoethyl Group

The 1-bromoethyl substituent is a secondary benzylic halide. The carbon atom bonded to the bromine is attached to both the aromatic ring and a methyl group, making it a site for nucleophilic substitution reactions. The mechanism of these reactions can proceed through either a unimolecular (SN1) or bimolecular (SN2) pathway.

The competition between SN1 and SN2 pathways is primarily governed by the stability of the carbocation intermediate that would be formed in an SN1 mechanism. masterorganicchemistry.com For 4-(1-bromoethyl)-N,N-dimethylaniline, the departure of the bromide ion would generate a secondary benzylic carbocation. This carbocation is significantly stabilized by two factors: resonance with the benzene (B151609) ring and the powerful electron-donating effect of the para-N,N-dimethylamino group.

The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring and extend to the benzylic carbon, effectively stabilizing the positive charge. This substantial stabilization strongly favors the SN1 pathway, which proceeds through this carbocation intermediate. masterorganicchemistry.com The rate-determining step in an SN1 reaction is the unimolecular formation of this carbocation. imgroupofresearchers.com Consequently, the reaction kinetics are expected to be first-order, depending only on the concentration of the substrate, this compound. youtube.com

The rate law for this pathway would be: Rate = k[this compound]

Conversely, the SN2 pathway, which involves a concerted, single-step backside attack by a nucleophile, is less likely. imgroupofresearchers.com While the substrate is a secondary halide, the steric hindrance around the reaction center is considerable. Furthermore, the electronic factors that so effectively stabilize the carbocation intermediate make the SN1 pathway energetically more favorable.

Table 1: Expected Kinetic Parameters for Nucleophilic Substitution

Parameter SN1 Pathway SN2 Pathway Expected for Subject Compound
Rate Law Rate = k[Substrate] Rate = k[Substrate][Nucleophile] Predominantly SN1
Molecularity Unimolecular Bimolecular Unimolecular
Rate Determining Step Carbocation formation Nucleophilic attack Carbocation formation

| Stereochemistry | Racemization | Inversion of configuration | Racemization |

Solvent choice has a profound impact on the rates and mechanisms of nucleophilic substitution reactions. libretexts.org Polar protic solvents, such as water, alcohols, and carboxylic acids, are particularly effective at promoting SN1 reactions. libretexts.orgresearchgate.net They stabilize the transition state leading to the carbocation and the bromide leaving group through hydrogen bonding, and they solvate the carbocation intermediate itself. researchgate.net This stabilization lowers the activation energy for the rate-determining step, accelerating the reaction. libretexts.org

Polar aprotic solvents (e.g., acetone, DMSO, acetonitrile) are less effective at stabilizing carbocations and are generally favored for SN2 reactions. chemistrysteps.com In the case of this compound, switching from a polar aprotic to a polar protic solvent would be expected to dramatically increase the rate of nucleophilic substitution via the SN1 mechanism.

Table 2: Predicted Relative Rates of Solvolysis in Different Solvents

Solvent Type Dielectric Constant (ε) Expected Relative Rate (SN1)
Ethanol Polar Protic 24.5 Moderate
Methanol (B129727) Polar Protic 32.7 Fast
Water Polar Protic 80.1 Very Fast
Acetone Polar Aprotic 20.7 Slow

Reactions Involving the Aromatic Ring System

The N,N-dimethylaniline portion of the molecule is highly susceptible to electrophilic aromatic substitution (EAS) due to the influence of the N,N-dimethylamino group.

Electrophilic aromatic substitution involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wku.edu The N,N-dimethylaniline system is extremely reactive towards electrophiles, even weak ones. vaia.com This high reactivity is a direct result of the electron-donating nature of the dimethylamino group. Reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation/alkylation would readily occur on the aromatic ring. researchgate.net However, the high reactivity can sometimes be a drawback, leading to multiple substitutions or unwanted side reactions. researchgate.net For instance, aniline (B41778) itself does not undergo Friedel-Crafts reactions because the basic amino group reacts with the Lewis acid catalyst. byjus.com

The N,N-dimethylamino group is one of the most powerful activating groups in electrophilic aromatic substitution. masterorganicchemistry.com It donates electron density to the benzene ring through resonance (a +R effect), making the ring significantly more nucleophilic and thus more reactive towards electrophiles. vaia.com This activating effect is far stronger than that of an amino (-NH₂) or hydroxyl (-OH) group.

The resonance donation of the nitrogen lone pair increases electron density primarily at the ortho and para positions relative to the dimethylamino group. This makes the group a strong ortho, para-director. In this compound, the para position is already substituted. Therefore, electrophilic attack will be directed exclusively to the two equivalent ortho positions (positions 2 and 6).

Table 3: Relative Rates of Nitration for Substituted Benzenes

Substituent (–X) Compound Relative Rate (vs. Benzene) Directing Effect
–H Benzene 1 -
–CH₃ Toluene 25 ortho, para
–OH Phenol 1,000 ortho, para
–NH₂ Aniline 1.2 x 10⁶ ortho, para
–N(CH₃)₂ N,N-Dimethylaniline 1.8 x 10⁷ ortho, para

Reactivity of N-Oxide Derivatives of 4-Bromo-N,N-dimethylaniline

The oxidation of the tertiary amine in 4-bromo-N,N-dimethylaniline yields the corresponding N-oxide. Aromatic N-oxides are a class of compounds with distinct reactivity. thieme-connect.de The N-O bond is highly polar, and resonance structures place a partial positive charge on the nitrogen and within the aromatic ring at the ortho and para positions. thieme-connect.de This electronic feature makes the aromatic ring susceptible to nucleophilic attack, in contrast to the electrophilic attack favored by the parent aniline.

Research on 4-bromo-N,N-dimethylaniline-N-oxide (BrDANO) has shown its reactivity in biochemical systems. When incubated with ferrihemoglobin, BrDANO is transformed into several products. nih.gov This reaction highlights the ability of the N-oxide to be reduced back to the tertiary amine and to undergo further transformations. The primary products identified from this reaction demonstrate a complex reactivity pattern involving reduction and substitution. nih.gov

Table 4: Products from the Reaction of 4-Bromo-N,N-dimethylaniline-N-oxide with Ferrihemoglobin

Product Name Chemical Structure Reaction Type
4-Bromo-N,N-dimethylaniline 4-Br-C₆H₄-N(CH₃)₂ Reduction
4-Bromo-N-methylaniline 4-Br-C₆H₄-NH(CH₃) Reduction & N-Demethylation

This reactivity demonstrates that the N-oxide functionality can act as a latent directing group and participate in redox processes, significantly altering the chemical behavior of the parent molecule. nih.gov

Transformation Pathways and Product Analysis

The primary site of reactivity in this compound is the carbon-bromine bond. The bromine atom is a good leaving group, and its departure is facilitated by the adjacent benzene ring, which can stabilize a developing positive charge at the benzylic position. Consequently, the compound can readily undergo both nucleophilic substitution and elimination reactions.

The specific pathway followed (S_N1, S_N2, E1, E2) depends on factors such as the nature of the nucleophile/base, the solvent, and the reaction temperature. For instance, a strong, bulky base would favor elimination, while a good, non-basic nucleophile in a polar aprotic solvent would favor an S_N2 reaction. The potential for a resonance-stabilized benzylic carbocation intermediate also makes the S_N1 and E1 pathways viable, particularly in polar protic solvents.

While specific, comprehensive product analyses for transformations of this compound are not extensively detailed in readily available literature, the probable outcomes of its reactions with common reagents can be predicted based on established mechanistic principles.

Reaction TypeMechanismReagent/ConditionsExpected Major Product
Nucleophilic SubstitutionS_N2Strong nucleophile (e.g., CN⁻, RS⁻), polar aprotic solvent4-(1-substituted-ethyl)-N,N-dimethylaniline
Nucleophilic SubstitutionS_N1Weak nucleophile (e.g., H₂O, ROH), polar protic solvent4-(1-hydroxyethyl)-N,N-dimethylaniline or 4-(1-alkoxyethyl)-N,N-dimethylaniline
EliminationE2Strong, sterically hindered base (e.g., t-BuOK)4-vinyl-N,N-dimethylaniline
EliminationE1Weak base, polar protic solvent, heat4-vinyl-N,N-dimethylaniline

Radical Reactions and Photoinduced Transformations

The aromatic and amine moieties of this compound make it susceptible to radical reactions and transformations initiated by light. These processes often involve single-electron transfer (SET) events, leading to highly reactive radical intermediates that can undergo subsequent demethylation, dehalogenation, or cyclization.

Photoinduced Demethylation Processes

The N,N-dimethylamino group is a known target for photoinduced demethylation. While studies on this compound itself are not specified, research on analogous compounds like 4-nitro-N,N-dimethylaniline provides a clear mechanistic model. rsc.org Upon photoexcitation, the molecule can enter a triplet state. In the presence of an appropriate acceptor, this excited state can undergo demethylation. rsc.org

The process is believed to involve the formation of a C-centered radical intermediate (e.g., •CH₂(CH₃)N-C₆H₄-Br) following an electron transfer and proton transfer sequence. rsc.org This radical can then be converted to the N-monomethyl product, 4-(1-bromoethyl)-N-methylaniline. The quantum yield for the conversion can be significant, indicating an efficient photochemical process. rsc.org Time-resolved spectroscopy has been used to identify key transient species in these reactions. rsc.org

Compound StudiedKey IntermediateSpectroscopic DataObservation
4-nitro-N,N-dimethylanilineC-centered radical: H₂C•(CH₃)N–C₆H₄–NO₂Transient peaks at 420 and 700 nmOverall H-atom transfer occurs within microseconds. rsc.org
4-nitro-N,N-dimethylanilineConjugate acid of radical anionTransient maximum at 330 nmObserved during electron transfer from triethylamine (B128534) to the triplet state. rsc.org

Visible-Light-Mediated Dehalogenation and Cyclization Reactions

Visible-light photoredox catalysis has emerged as a powerful tool for initiating reactions under mild conditions, and the functional groups within this compound are amenable to such transformations.

Dehalogenation: The benzylic bromide is susceptible to reductive dehalogenation. Visible-light-mediated protocols, some of which are photocatalyst-free, can achieve the net reduction of C-Br bonds. rsc.orgnih.gov These reactions often proceed via an electron donor-acceptor (EDA) complex between the alkyl halide and a reductant (such as an amine). nih.gov Photoexcitation leads to a single-electron transfer, generating a radical anion of the halide, which then fragments to release a bromide ion and a carbon-centered radical. This radical is subsequently quenched by a hydrogen atom donor to yield the dehalogenated product. For the target compound, this would result in the formation of 4-ethyl-N,N-dimethylaniline.

Cyclization: The N,N-dimethylaniline moiety can participate in visible-light-induced oxidative cyclization reactions. beilstein-journals.orgnih.gov In the presence of a photocatalyst like Eosin Y and an electron acceptor (often aerobic oxygen), a single-electron transfer from the nitrogen atom of the dimethylaniline occurs. beilstein-journals.orgnih.gov This generates an amine radical cation. Subsequent deprotonation of a methyl C-H bond forms an α-aminoalkyl radical. This radical can then react with other components in the mixture, such as maleimides, to initiate a cyclization cascade, ultimately forming complex heterocyclic structures like tetrahydroquinolines. beilstein-journals.orgnih.gov While a direct intramolecular cyclization involving the bromoethyl group is conceivable, it would compete with intermolecular reactions and dehalogenation.

TransformationCatalyst/ConditionsSubstrate ClassKey Mechanistic Step
Reductive DehalogenationVisible light, reductant (amine), often photocatalyst-freeActivated alkyl halidesFormation of an electron donor-acceptor (EDA) complex. nih.gov
Reductive DehalogenationVisible light, Palladium complexAryl/alkyl bromidesSingle-electron photoredox catalysis. rsc.org
Oxidative CyclizationEosin Y, visible light, airN,N-dimethylanilines + MaleimidesSET from amine to excited photocatalyst, forming an α-aminoalkyl radical. beilstein-journals.orgnih.gov

Computational Chemistry in Elucidating Reaction Mechanisms and Intermediates

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the electronic structure and reactivity of molecules like this compound. Such studies provide insights that are complementary to experimental findings, helping to rationalize observed reactivity and predict potential transformation pathways.

DFT calculations have been performed on the closely related compound, 4-bromo-N,N-dimethylaniline, to determine various quantum chemical descriptors that govern its reactivity. tci-thaijo.org These descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for predicting chemical reactivity, with a smaller gap generally implying higher reactivity. tci-thaijo.org

Furthermore, these studies calculate properties like ionization potential, electron affinity, chemical hardness, and electrophilicity, which quantify the molecule's tendency to donate or accept electrons and resist deformation of its electron cloud. tci-thaijo.org Analysis of Mulliken charges and the molecular electrostatic potential (MEP) map reveals the distribution of electron density across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. tci-thaijo.org For N,N-dimethylaniline derivatives, the nitrogen atom and the para-position of the aromatic ring are typically identified as key nucleophilic centers, which aligns with experimental observations of electrophilic substitution. researchgate.net These computational models are invaluable for understanding reaction selectivity and for designing new synthetic routes.

Calculated PropertySignificanceExample Finding for 4-halo-N,N-dimethylanilines
HOMO EnergyIndicates electron-donating ability; related to ionization potential.High-energy HOMO localized on the aniline ring suggests susceptibility to oxidation/electrophilic attack.
LUMO EnergyIndicates electron-accepting ability; related to electron affinity.LUMO distribution indicates sites for nucleophilic attack.
HOMO-LUMO GapRelates to chemical reactivity and stability.A smaller gap suggests higher polarizability and reactivity. tci-thaijo.org
Mulliken ChargesProvides atomic charge distribution.Confirms the nucleophilic character of the nitrogen atom and specific carbons on the ring. tci-thaijo.org
Electrophilicity IndexMeasures the propensity of a species to accept electrons.Quantifies the molecule's behavior as an electrophile in reactions. tci-thaijo.org

Applications in Advanced Organic Synthesis and Materials Science

4-(1-Bromoethyl)-N,N-dimethylaniline as a Synthetic Building Block

As a bifunctional molecule, this compound serves as a powerful intermediate in synthetic chemistry, enabling the introduction of the 4-(N,N-dimethylamino)phenethyl moiety into a wide array of target molecules.

The utility of an organohalide in classic cross-coupling reactions is largely dictated by the position of the halogen. Aryl halides, such as 4-bromo-N,N-dimethylaniline, are common precursors for these reactions. For instance, the Grignard reagent prepared from 4-bromo-N,N-dimethylaniline is widely used in the synthesis of triarylmethane dyes like Crystal Violet and Malachite Green. Similarly, 4-bromo-N,N-dimethylaniline readily participates in palladium-catalyzed Suzuki and Stille couplings to form biaryl structures.

In contrast, this compound is a benzylic bromide. The bromine atom is attached to an sp³-hybridized carbon, making its reactivity profile different from an aryl bromide. While it can theoretically form a Grignard reagent, its primary role in C-C bond formation is as an electrophile. The benzylic position makes the C-Br bond susceptible to nucleophilic attack by organometallic reagents such as Grignards, organocuprates, and other stabilized carbanions. This reactivity is fundamental for creating a new carbon-carbon bond at the benzylic position.

Table 1: Comparison of Reactivity in C-C Bond Formation
CompoundHalogen PositionTypical Role in Cross-CouplingExample Reaction Type
This compoundBenzylic (sp³ C-Br)ElectrophileNucleophilic substitution with organometallic reagents
4-Bromo-N,N-dimethylanilineAryl (sp² C-Br)Organometallic Precursor / ElectrophileGrignard formation, Suzuki, Stille, Heck couplings

The benzylic bromide functionality of this compound makes it an excellent alkylating agent for heteroatomic nucleophiles. The formation of a C-N or C-O bond occurs through a nucleophilic substitution reaction, where nitrogen- or oxygen-containing compounds displace the bromide. This reaction is often facile due to the stability of the potential benzylic carbocation intermediate, which can favor an SN1 pathway, or the accessibility of the carbon center for an SN2 attack.

This reactivity allows for the straightforward synthesis of a variety of derivatives:

C-N Bond Formation: Reaction with primary or secondary amines yields more complex substituted aniline (B41778) derivatives.

C-O Bond Formation: Reaction with alcohols or phenols under basic conditions produces the corresponding ethers, while reaction with carboxylate salts yields esters.

These fundamental reactions are pivotal for incorporating the responsive N,N-dimethylaniline moiety into larger molecules for applications in materials science and medicinal chemistry.

Table 2: Representative C-Heteroatom Bond Forming Reactions
Bond TypeNucleophile (Nu-H)Product Class
C-NAmine (R₂NH)Substituted Amine
C-OAlcohol (R-OH)Ether
C-OCarboxylic Acid (R-COOH)Ester

Utilisation in Polymer Chemistry and Functional Materials

The structure of this compound is well-suited for applications in polymer science, particularly as an initiator for controlled polymerization processes.

Benzylic halides are a prominent class of initiators for Atom Transfer Radical Polymerization (ATRP), a robust method for synthesizing polymers with controlled molecular weights, low dispersity, and defined architectures. This compound possesses the key structural features of an effective ATRP initiator: a carbon-bromine bond that can be reversibly activated by a transition metal catalyst (typically copper-based) to generate a propagating radical.

The initiation step involves the homolytic cleavage of the C-Br bond, which then adds to a monomer unit to begin the polymerization process. The presence of the N,N-dimethylaniline group can influence the electronic properties of the initiator and the resulting polymer.

Using this compound as an initiator in a controlled polymerization technique like ATRP directly yields polymers with a 4-(N,N-dimethylamino)phenethyl group at one terminus. This "end-functionalization" is highly valuable as the terminal amino group can be used for subsequent chemical modifications, such as quaternization to create charged polymers or coupling to other molecules or surfaces.

Furthermore, because ATRP is a "living" polymerization method, the polymer chains remain active after all the initial monomer is consumed. This allows for the sequential addition of a second, different monomer to synthesize well-defined block copolymers. These materials, which consist of two or more distinct polymer chains linked together, are crucial in a variety of advanced applications, including nanotechnology and drug delivery.

Role in the Synthesis of Complex Molecular Architectures

The dual reactivity of this compound makes it an important component in the synthesis of complex, multi-functional molecules. Its ability to act as an electrophilic building block allows for its incorporation into larger scaffolds. For example, the related compound 4-bromo-N,N-dimethylaniline is a cornerstone in the industrial synthesis of triarylmethane dyes. By analogy, this compound provides a route to novel dye structures or other functional materials where the chromophore is connected via an ethyl linker. This separation can influence the electronic and photophysical properties of the final molecule.

The N,N-dimethylaniline moiety itself is a key component in various functional materials, including photoinitiators, charge-transport materials, and sensors. The ability to introduce this group into complex architectures via the reactive benzylic bromide handle makes this compound a strategic choice for designing advanced materials with tailored properties.

Despite a comprehensive search for the applications of the chemical compound This compound in advanced organic synthesis and materials science, publicly available scientific literature does not provide specific details regarding its direct use as an intermediate in the preparation of dyes and pigments, or as a precursor for nitrogen heterocycles and pharmaceutical intermediates.

The available information primarily identifies the hydrobromide salt of this compound, This compound hydrobromide , as a versatile small molecule scaffold intended for laboratory and research use. cymitquimica.combiosynth.com However, detailed research findings or established synthetic protocols employing this specific compound for the outlined applications are not readily found in the searched scientific databases and publications.

It is important to distinguish this compound from the structurally related and more extensively documented 4-bromo-N,N-dimethylaniline . The latter is a well-known precursor in the synthesis of various organic molecules, including triarylmethane dyes and pharmaceutical intermediates. researchgate.netnbinno.comsonalplasrubind.com For instance, 4-bromo-N,N-dimethylaniline is a key starting material for producing dyes such as Crystal Violet and Malachite Green. researchgate.net

The absence of specific documented applications for This compound in the requested areas prevents a detailed and scientifically accurate discussion as per the outlined article structure. Further research and publication in peer-reviewed scientific journals would be necessary to elucidate the specific roles and potential applications of this particular chemical compound in advanced organic synthesis and materials science.

Advanced Characterization and Spectroscopic Analysis in Research Contexts

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for probing the molecular structure and observing the dynamic processes of "4-(1-bromoethyl)-N,N-dimethylaniline" in solution. It allows for both the unambiguous identification of reaction products and the real-time monitoring of chemical transformations. rptu.de

Given the presence of a chiral center at the ethyl group, "this compound" is a key substrate for stereoselective reactions. NMR spectroscopy is fundamental in determining the stereochemical configuration of products formed in such reactions. By creating a new chiral center, a reaction can result in the formation of diastereomers, which are distinguishable by high-resolution NMR.

Key NMR parameters used for stereochemical assignment include:

Coupling Constants (J-values): The magnitude of the coupling constant between protons on adjacent chiral centers is dependent on the dihedral angle between them, as described by the Karplus equation. Different stereoisomers will exhibit distinct coupling patterns, allowing for the determination of the relative stereochemistry.

Nuclear Overhauser Effect (NOE): Two-dimensional NMR experiments like NOESY (Nuclear Overhauser Effect Spectroscopy) can detect through-space interactions between protons that are in close proximity. researchgate.net The presence or absence of specific NOE cross-peaks provides definitive evidence for the spatial arrangement of atoms and substituents, thereby elucidating the stereochemical outcome of a reaction. researchgate.net For instance, an NOE between a proton on the newly formed center and a proton on the original chiral center can confirm a syn or anti relationship.

In situ or real-time NMR monitoring is a powerful technique for gaining mechanistic insights into reactions involving "this compound". researchgate.netnih.gov By acquiring a series of NMR spectra over the course of a reaction, researchers can track the concentration of reactants, products, and any observable intermediates as a function of time. rptu.dejhu.edu

This is achieved by observing the change in the integral intensity of characteristic signals corresponding to each species. For example, the disappearance of the quartet signal for the methine proton (CH-Br) of the starting material and the simultaneous appearance of new signals in the product's spectrum can be quantified to determine reaction kinetics. jhu.edu This method is non-invasive and provides a wealth of data from a single experiment, helping to identify transient intermediates that might be missed by conventional chromatographic analysis. rptu.deresearchgate.net

Below is a table representing hypothetical data from an NMR reaction monitoring experiment.

Time (minutes)Reactant Integral (normalized)Product Integral (normalized)Intermediate Integral (normalized)
01.000.000.00
100.750.200.05
300.400.520.08
600.150.800.05
1200.020.980.00

Ultraviolet-Visible (UV-Vis) Spectroscopy in Photochemical Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly valuable for studying the photochemical behavior of aromatic compounds like "this compound".

Time-resolved transient absorption spectroscopy is a pump-probe technique used to study the properties and dynamics of short-lived excited states. Following excitation with an ultrashort laser pulse (the pump), a second probe pulse measures the absorption spectrum of the transient species generated. researchgate.net

For N,N-dimethylaniline derivatives, photoexcitation typically populates a locally excited (LE) state. researchgate.net In polar solvents, this can be followed by an ultrafast intramolecular charge transfer (ICT) to form a state with significant charge separation, characterized by a positively charged dimethylamino group and a negatively charged aromatic ring. researchgate.net Transient absorption spectra can identify the characteristic absorption bands of these excited states, including the N,N-dimethylaniline radical cation. researchgate.net These experiments provide critical data on the lifetimes of excited states and the rates of processes like intersystem crossing from singlet to triplet states, which often occur on picosecond to nanosecond timescales. nih.govsemanticscholar.org

Solvatochromism refers to the change in the position, intensity, and shape of a substance's UV-Vis absorption bands when the solvent polarity is changed. researchgate.net The electronic transitions in N,N-dimethylaniline derivatives, particularly the π → π* transitions, are sensitive to the solvent environment. researchgate.net

The position of the maximum absorption wavelength (λmax) can shift to longer wavelengths (a bathochromic or red shift) or shorter wavelengths (a hypsochromic or blue shift) depending on the relative stabilization of the ground and excited states by the solvent. biointerfaceresearch.com For a molecule like "this compound," where the excited state may have a larger dipole moment than the ground state, polar solvents are expected to cause a bathochromic shift.

Substituents on the aromatic ring also significantly influence the electronic spectra. nih.gov The bromo- and ethyl- groups on "this compound" will modulate the energy of the molecular orbitals involved in the electronic transitions compared to unsubstituted N,N-dimethylaniline. The formation of electron donor-acceptor (EDA) complexes can also introduce new, broad charge-transfer bands in the visible region of the spectrum. flinders.edu.au

The following table shows the expected solvatochromic shifts for a similar compound, demonstrating the effect of solvent polarity on λmax.

SolventPolarity (Dielectric Constant)Expected λmax (nm)Type of Shift
Cyclohexane2.0~295-
Dichloromethane9.1~305Bathochromic
Acetonitrile (B52724)37.5~310Bathochromic
Methanol (B129727)32.7~308Bathochromic

Fourier-Transform Infrared (FT-IR) Spectroscopy in Structural Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for the structural characterization of "this compound" by identifying its functional groups. researchgate.net The absorption of infrared radiation excites molecular vibrations, and the specific frequencies of these absorptions are characteristic of the bonds present in the molecule. nih.gov

The FT-IR spectrum of this compound would provide clear evidence for its key structural components. Tentative vibrational assignments can be made by comparing the experimental spectrum to data from similar substituted aniline (B41778) compounds. nih.govnih.gov Key expected absorption bands would confirm the presence of the N,N-dimethylated aniline core, the ethyl substituent, and the carbon-bromine bond.

A table of characteristic vibrational frequencies for "this compound" is provided below.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)
C-H Aromatic StretchAr-H3100 - 3000
C-H Aliphatic StretchC-H (in CH₃, CH)2980 - 2850
C=C Aromatic StretchC=C (in benzene (B151609) ring)1610 - 1580, 1500 - 1450
C-N StretchAr-N1360 - 1250
C-Br StretchC-Br680 - 515

High-Resolution Mass Spectrometry (HRMS) for Product Identification in Complex Mixtures

High-Resolution Mass Spectrometry (HRMS) is an indispensable analytical technique in chemical research for the unambiguous identification of compounds within complex mixtures. Unlike nominal mass spectrometry, HRMS provides exact mass measurements with high accuracy (typically to within 5 ppm), which allows for the determination of a molecule's elemental composition. This capability is crucial when analyzing reaction mixtures, where the presence of starting materials, intermediates, byproducts, and the target product can result in a complex array of signals.

In the context of synthesizing or identifying this compound, HRMS can definitively confirm its presence. The technique facilitates the differentiation of the target compound from other species that may have the same nominal mass but different elemental formulas.

Molecular Ion Identification

The primary identification step in HRMS involves detecting the molecular ion (M⁺•) and comparing its experimentally measured exact mass to the theoretically calculated mass. Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br exist in an approximate 1:1 ratio), the mass spectrum of this compound will exhibit a characteristic pair of peaks for the molecular ion, separated by two mass-to-charge units (m/z), referred to as the M⁺• and (M+2)⁺• peaks. The near-equal intensity of these peaks is a strong indicator of the presence of a single bromine atom in the molecule.

The high resolution of the instrument allows for the precise mass determination of each isotopic peak, which can then be used to confirm the elemental composition, C₁₀H₁₄BrN.

Table 1: Theoretical HRMS Data for the Molecular Ion of this compound

Ion FormulaIsotopeCalculated Exact Mass (Da)Description
[C₁₀H₁₄⁷⁹BrN]⁺•⁷⁹Br227.03096Molecular Ion (M⁺•)
[C₁₀H₁₄⁸¹BrN]⁺•⁸¹Br229.02892Molecular Ion (M+2)⁺•

Analysis of Fragmentation Patterns

Further structural confirmation is achieved by analyzing the fragmentation patterns of the molecular ion. chemguide.co.uklibretexts.org In the mass spectrometer, the energetically unstable molecular ion can break apart into smaller, more stable charged fragments. chemguide.co.uk The exact masses of these fragment ions provide additional data points to piece together the structure of the parent molecule. For this compound, characteristic fragmentation pathways would be expected.

One of the most common fragmentation events for alkyl halides is the loss of the halogen as a radical. In this case, the loss of a bromine radical from the molecular ion would generate a stable benzylic carbocation.

Another predictable fragmentation is alpha-cleavage, a common pathway for amines, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom. libretexts.org The formation of a tropylium-like ion is also a characteristic fragmentation for substituted benzyl (B1604629) compounds. youtube.com The high-resolution measurement of these fragments provides powerful evidence for the specific arrangement of atoms in the parent molecule.

Table 2: Predicted HRMS Data for Key Fragments of this compound

Ion FormulaCalculated Exact Mass (Da)Description
[C₁₀H₁₄N]⁺148.11262Fragment resulting from the loss of the bromine radical (•Br)
[C₈H₁₀N]⁺120.08132Fragment resulting from the cleavage of the ethyl group from the aromatic ring
[C₉H₁₁⁷⁹BrN]⁺•212.00749Fragment from alpha-cleavage (loss of •CH₃)
[C₉H₁₁⁸¹BrN]⁺•214.00544Isotopic partner peak for the alpha-cleavage fragment

By correlating the precise mass measurements of the molecular ion pair and its key fragments with theoretical values, HRMS allows for the confident and unambiguous identification of this compound even in a convoluted chemical matrix.

Theoretical and Computational Studies of 4 1 Bromoethyl N,n Dimethylaniline and Its Derivatives

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict molecular geometries, vibrational frequencies, and a variety of electronic properties that govern a molecule's reactivity. For 4-(1-bromoethyl)-N,N-dimethylaniline, DFT calculations can elucidate the influence of its substituent groups—the electron-donating N,N-dimethylamino group and the reactive 1-bromoethyl group—on the electron distribution across the aromatic ring.

A significant application of DFT is the mapping of potential energy surfaces for chemical reactions, which allows for the prediction of viable reaction pathways and the characterization of transition states. The 1-bromoethyl group in this compound is a key reactive site, susceptible to nucleophilic substitution reactions (SN1 and SN2).

DFT calculations can model the step-by-step mechanism of such a reaction. By calculating the energies of reactants, intermediates, transition states, and products, a reaction energy profile can be constructed. The height of the energy barrier at the transition state (the activation energy) determines the reaction rate. For instance, a computational study could compare the activation energies for SN1 (proceeding through a benzylic carbocation intermediate) and SN2 (a concerted backside attack by a nucleophile) pathways. This would help determine which mechanism is more favorable under specific conditions. The stability of the potential carbocation intermediate is enhanced by the electron-donating N,N-dimethylamino group at the para position, a factor that can be precisely quantified through DFT.

Illustrative Reaction Coordinate Table

The following table is a representative example of data that would be generated from a DFT study on a hypothetical SN2 reaction involving this compound and a nucleophile (Nu-). The values are for illustrative purposes only.

SpeciesDescriptionRelative Energy (kcal/mol)
ReactantsThis compound + Nu-0.0
Transition State[Nu---C---Br]‡ complex+18.5
Products4-(1-Nu-ethyl)-N,N-dimethylaniline + Br--12.0

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons (acting as a nucleophile), while the LUMO is the orbital that is most likely to accept electrons (acting as an electrophile). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive and less stable, as it requires less energy to excite an electron from the HOMO to the LUMO.

For this compound, the electron-rich N,N-dimethylaniline moiety would contribute significantly to the HOMO, which is likely localized over the phenyl ring and the nitrogen atom. Conversely, the LUMO would be expected to have significant density on the antibonding σ* orbital of the C-Br bond, making this site susceptible to nucleophilic attack.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify chemical behavior. These descriptors are valuable in QSAR studies and for comparing the reactivity of different derivatives. nih.gov

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Chemical Hardness (η) = (I - A) / 2

Electronegativity (χ) = (I + A) / 2

Global Electrophilicity Index (ω) = χ² / (2η)

A higher HOMO energy indicates a better electron donor, while a lower LUMO energy indicates a better electron acceptor. Chemical hardness (η) measures resistance to change in electron distribution; softer molecules (lower η) are generally more reactive.

Illustrative Table of DFT-Derived Reactivity Descriptors

This table presents typical quantum chemical descriptors that would be calculated for this compound. The values are hypothetical and for illustrative purposes.

ParameterDescriptionIllustrative Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.85
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-0.95
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO4.90
Ionization Potential (I)Energy required to remove an electron5.85
Electron Affinity (A)Energy released when an electron is added0.95
Chemical Hardness (η)Resistance to charge transfer2.45
Electronegativity (χ)Electron-attracting power3.40
Electrophilicity Index (ω)Global electrophilic nature2.36

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT calculations are excellent for static, minimum-energy structures, molecules are dynamic entities. Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a detailed view of conformational flexibility. An MD simulation solves Newton's equations of motion for a system of interacting atoms, generating a trajectory that reveals how the molecule behaves in a given environment (e.g., in a solvent or at a specific temperature).

For this compound, MD simulations would be particularly useful for analyzing the conformational freedom of the 1-bromoethyl side chain. Key questions that MD can address include:

The preferred rotational angle (dihedral angle) of the C-C bond connecting the ethyl group to the phenyl ring.

The range of motion of the bromine atom relative to the rest of the molecule.

The interaction of the molecule with solvent molecules, which can influence its preferred conformation.

Understanding the conformational landscape is crucial because a molecule's shape dictates how it can interact with other molecules, such as binding to a biological target. The results from MD simulations can provide an ensemble of low-energy conformations that can be used for further studies, like docking or QSAR analysis. Force fields required for such simulations can be developed using resources like the Automated Topology Builder (ATB).

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistically significant correlation between the chemical structure of a series of compounds and their biological activity. nih.gov If a set of derivatives of this compound were synthesized and tested for a specific biological effect (e.g., enzyme inhibition, antibacterial activity), a QSAR model could be developed to predict the activity of new, yet-to-be-synthesized analogues. researchgate.net

The process involves several steps:

Data Set Collection: A series of structurally related molecules with experimentally measured biological activities is required.

Descriptor Calculation: For each molecule, a variety of numerical descriptors are calculated. These can include physicochemical properties (e.g., logP, molecular weight) and, importantly, quantum chemical parameters derived from DFT calculations (e.g., HOMO/LUMO energies, dipole moment, atomic charges). nih.gov

Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that relates a selection of the most relevant descriptors to the observed biological activity.

Validation: The predictive power of the model is rigorously tested using statistical validation techniques to ensure it is robust and not a result of chance correlation.

For a series of this compound derivatives, a QSAR study could reveal which structural features are most important for enhancing activity. For example, a model might show that increasing the electrophilicity of the benzylic carbon and adding a bulky, hydrophobic group at another position on the ring leads to higher potency. Such models serve as invaluable guides in drug discovery and materials science, reducing the time and cost associated with synthesizing and testing new compounds.

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